molecular formula C6H7MgO9P B12514606 2-Phospho-L-ascorbic acid (magnesium)

2-Phospho-L-ascorbic acid (magnesium)

Cat. No.: B12514606
M. Wt: 278.39 g/mol
InChI Key: ACFGRWJEQJVZTM-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phospho-L-ascorbic acid (magnesium) involves the phosphorylation of L-ascorbic acid. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .

Industrial Production Methods: Industrial production of 2-Phospho-L-ascorbic acid (magnesium) follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, avoiding the use of organic solvents and minimizing waste. The final product is purified through crystallization or other separation techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Phospho-L-ascorbic acid (magnesium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phospho-L-ascorbic acid (magnesium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phospho-L-ascorbic acid (magnesium) involves its role as a co-factor for Fe (II) 2-oxoglutarate dioxygenase enzymes. It promotes the activity of ten-eleven translocation (TET) enzymes, leading to DNA demethylation in embryonic stem cells. This regulation of gene expression is crucial for maintaining stem cell function and promoting somatic cell reprogramming . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage .

Properties

IUPAC Name

magnesium;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGRWJEQJVZTM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7MgO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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